molecular formula C11H16N2 B3031233 (S)-2-Benzylpiperazine CAS No. 208655-19-0

(S)-2-Benzylpiperazine

Cat. No.: B3031233
CAS No.: 208655-19-0
M. Wt: 176.26 g/mol
InChI Key: RITMXTLCKYLIKW-NSHDSACASA-N
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Description

(S)-2-Benzylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of a benzyl group attached to the second carbon of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzylpiperazine typically involves the reaction of benzyl chloride with piperazine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or chiral resolution techniques can be employed to obtain the enantiomerically pure this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Benzylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted piperazines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazines with various functional groups.

Scientific Research Applications

(S)-2-Benzylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including its role as a central nervous system stimulant.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Benzylpiperazine involves its interaction with specific molecular targets in the body. It is known to act as a central nervous system stimulant by modulating the activity of neurotransmitters such as dopamine and serotonin. The compound binds to and activates certain receptors, leading to increased release and inhibition of reuptake of these neurotransmitters. This results in enhanced neurotransmission and stimulation of the central nervous system.

Comparison with Similar Compounds

(S)-2-Benzylpiperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: Similar in structure but lacks the chiral center.

    2-Methylpiperazine: Contains a methyl group instead of a benzyl group.

    2-Phenylpiperazine: Contains a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. The presence of the benzyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-benzylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609662
Record name (2S)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208655-19-0
Record name (2S)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-benzylpyrazine (8 g) in acetic acid (60 cc) is treated with platinum dioxide (0.8 g) and hydrogenated under a pressure of 1 atmosphere at approximately 20° C. When the absorption of hydrogen is complete, the catalyst is removed by filtration through diatomaceous silica. The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C. The dry extract is suspended in ethanol (40 cc) and treated at approximately 20° C. with a solution of sodium ethylate prepared from sodium (1.49 g) in ethanol (40 cc). After 2 hours' stirring at approximately 20° C., the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is taken up with ethyl ether (60 cc). The insoluble matter is removed by filtration through diatomaceous silica. The filtrate is concentrated to dryness under reduced pressure under the same conditions as above. The dry extract is taken up with isopropyl ether (20 cc), drained and washed with the same solvent (2×5 cc). (RS)-2-Benzylpiperazine (5.32 g) is obtained in the form of a light beige solid, m.p. 90° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3-benzyl-piperazine-2,5-dione (14.98 g, 73 mmol, prepared following generally the procedure of Halpern and Westley, J. Org. Chem. 1968, 33, 864) in dry diethyl ether (500 mL) is added dropwise to a solution of lithium aluminum hydride (400 mL of a 1 M solution in diethyl ether, 400 mmol, 5.4 eq). The suspension is heated at reflux for 23 hours and then cooled to 0° C. Water (70 mL) is then cautiously added and the resulting suspension is warmed to room temperature. After 3 hours the suspension is filtered and the solid washed with diethyl ether (1 L). The filtrate is concentrated under vacuum to provide crude title compound (11.40 g, 88%) as a yellow, crystalline solid. A sample (2 g) is recrystallized from cyclohexane and then from toluene to provide the purified title compound (0.83 g) as a fine, white crystals: mp 80–81° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Benzylpiperazine
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(S)-2-Benzylpiperazine
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Reactant of Route 6
(S)-2-Benzylpiperazine

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